molecular formula C6H2BrCl2N3 B1396766 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1311275-25-8

6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B1396766
M. Wt: 266.91 g/mol
InChI Key: REUJEODIDJCRTC-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H2BrCl2N3 . It is used in the field of organic synthesis due to its various chemical and biological applications .


Synthesis Analysis

The synthesis of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and its derivatives involves several steps. For instance, one method involves the reaction of 4-chloro-7h-pyrrole [2,3-d] pyrimidine with NIS . Another method involves a three-step reaction sequence consisting of S N Ar reaction, Buchwald cross-coupling, and deprotection .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine consists of a pyrrolopyrimidine core with bromine and chlorine substituents at the 6 and 2,4 positions, respectively . The compound has a molecular weight of 266.91 Da .


Chemical Reactions Analysis

6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions. For example, it can participate in the synthesis of pyrimidine derivatives from diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .


Physical And Chemical Properties Analysis

6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a solid compound . It has a molecular weight of 266.91 Da and a mono-isotopic mass of 264.880920 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrolopyrimidine Nucleosides : One study describes the synthesis of pyrrolopyrimidine nucleosides, including derivatives of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, which are related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. This process involves treating 4-chloro-7-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine with N-bromoacetamide, yielding the 5-bromo derivative, which upon deacetylation, provides 5-bromo-4-chloro-7-(β-D-ribo-furanosyl)pyrrolo[2,3-d]pyrimidine. This synthesis is significant for understanding the biochemical properties of these compounds (Hinshaw et al., 1969).

  • Development of Antifolate Inhibitors : Another study focused on synthesizing lipophilic dihydrofolate reductase inhibitors as potential inhibitors of Pneumocystis carinii and Toxoplasma gondii. This included the preparation of 6-bromo-substituted thieno[2,3-d]pyrimidines, demonstrating their potential in inhibiting enzymes crucial for these pathogens (Rosowsky et al., 1997).

  • Nucleoside Analog Synthesis : A study conducted on the synthesis of 2,4-disubstituted pyrrolo[3,2-d]pyrimidine N-5 nucleosides utilized 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. The research led to the creation of analogs of naturally occurring purine nucleosides, which have applications in biochemistry and drug development (Girgis et al., 1987).

  • Antiproliferative Activity in Compounds : A notable study in this field explored the antiproliferative activity of various pyrrolo[3,2-d]pyrimidine derivatives, including 6-bromomethyl derivatives. This research is vital for understanding the potential of these compounds in inhibiting cell growth, particularly in cancer research (Otmar et al., 2004).

  • Synthesis of Azo Compounds : Research has also been conducted on synthesizing novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, utilizing 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. This synthesis has implications in the development of new chemical compounds with potential applications in dyes and pigments (Nikpour et al., 2012).

properties

IUPAC Name

6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2N3/c7-3-1-2-4(11-3)5(8)12-6(9)10-2/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUJEODIDJCRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1N=C(N=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237726
Record name 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

CAS RN

1311275-25-8
Record name 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
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Record name 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
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Record name 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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